molecular formula C15H11NO3 B1399623 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester CAS No. 1154060-92-0

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester

Cat. No.: B1399623
CAS No.: 1154060-92-0
M. Wt: 253.25 g/mol
InChI Key: OHFPQIZGNKFUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development . This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Biochemical Analysis

Biochemical Properties

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. It also affects gene expression by binding to transcription factors or DNA, thereby altering the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, the compound may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, it can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that could have different biological activities. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but its stability can be affected by factors such as pH and temperature. Long-term exposure to the compound in cell cultures has shown that it can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can affect its biological activity, as some metabolites may retain or even enhance the parent compound’s activity, while others may be inactive .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution is influenced by factors such as lipophilicity and the presence of specific transporters that facilitate its movement across cellular membranes. The compound’s localization within different tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzofuran core with a pyridine moiety enhances its potential as a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

methyl 2-pyridin-3-yl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-13-12(7-10)8-14(19-13)11-3-2-6-16-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFPQIZGNKFUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.